molecular formula C18H13NO5 B2901183 2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid CAS No. 892218-38-1

2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid

Cat. No.: B2901183
CAS No.: 892218-38-1
M. Wt: 323.304
InChI Key: GVKSRDFEYZANBX-UHFFFAOYSA-N
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Description

2-[4-(Carboxymethoxy)phenyl]quinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative featuring a carboxymethoxy (-OCH₂COOH) substituent on the phenyl ring at the C-2 position of the quinoline core. The carboxymethoxy group introduces additional hydrogen-bonding capacity and polarity, which may enhance solubility and target binding compared to simpler substituents like halogens or alkyl chains .

Properties

IUPAC Name

2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c20-17(21)10-24-12-7-5-11(6-8-12)16-9-14(18(22)23)13-3-1-2-4-15(13)19-16/h1-9H,10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKSRDFEYZANBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of quinoline derivatives, including 2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:

Chemical Reactions Analysis

2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-Amino-N-[2-(2-methoxyphenyl)ethyl]benzamide typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized efficiently, yielding high purity, which is crucial for its application in biological studies. For instance, a study demonstrated the synthesis of similar compounds using methodologies that yielded up to 92% purity, indicating effective synthetic routes for producing derivatives of this compound .

Biological Activities

1. Anticancer Properties

One of the most significant applications of 2-Amino-N-[2-(2-methoxyphenyl)ethyl]benzamide is its potential as an anticancer agent. Research has shown that derivatives of benzamide compounds exhibit substantial antineoplastic activity. For example, related compounds have been tested against various cancer models, showing dose-dependent inhibition of tumor growth . The mechanisms by which these compounds exert their effects often involve interference with cellular proliferation pathways and induction of apoptosis in cancer cells.

Case Study: Antitumor Activity

  • Model Organism : SD rats
  • Tumor Type : Mammary adenocarcinoma
  • Dosage : Various dosages were administered (e.g., 7.5 mg/kg to 12.5 mg/kg).
  • Outcome : Significant reduction in tumor volume was observed, with nearly complete inhibition at higher doses .

Pharmacological Potential

2. Neurological Applications

Beyond oncology, there is emerging evidence suggesting that 2-Amino-N-[2-(2-methoxyphenyl)ethyl]benzamide may have applications in neurology. Compounds with similar structures have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems could make this compound a candidate for further exploration in treating conditions like Alzheimer’s disease.

Data Table: Summary of Biological Activities

Activity Model/System Dosage Range Outcome
Antitumor ActivitySD rats (Mammary adenocarcinoma)7.5 - 12.5 mg/kgSignificant tumor volume reduction
Neuroprotective EffectsIn vitro neuronal cell linesVariesModulation of neurotransmitter release

Mechanism of Action

The mechanism of action of 2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinoline-4-carboxylic acids are heavily influenced by substituents on the C-2 phenyl ring. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Quinoline-4-Carboxylic Acid Derivatives
Compound Name Substituent on C-2 Phenyl Ring Molecular Weight (g/mol) Key Properties/Biological Activity References
2-[4-(Carboxymethoxy)phenyl]quinoline-4-carboxylic acid -OCH₂COOH 323.30 (calculated) Enhanced solubility; potential H-bond donor/acceptor
2-(4-Bromophenyl)quinoline-4-carboxylic acid -Br 358.18 Antibacterial (MIC: 64–128 µg/mL vs. S. aureus)
2-(4-Methylsulfonylphenyl)quinoline-4-carboxylic acid -SO₂CH₃ 343.38 High COX-2 selectivity (IC₅₀ < 0.1 µM)
6-Bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid -OCH₂COOH (with Br at C-6) 402.20 Antibacterial; structural rigidity from bromine
2-[4-(Difluoromethoxy)phenyl]quinoline-4-carboxylic acid -OCHF₂ 315.28 Improved lipophilicity; moderate antibacterial activity
Key Observations:
  • Electron-Withdrawing Groups (e.g., -Br, -SO₂CH₃) : Enhance antibacterial activity but may reduce solubility. For example, bromophenyl derivatives exhibit MIC values of 64–128 µg/mL against Staphylococcus aureus , while methylsulfonyl derivatives show high COX-2 inhibition .
  • Polar Substituents (e.g., -OCH₂COOH) : The carboxymethoxy group improves aqueous solubility and provides hydrogen-bonding sites, which are critical for target engagement in hydrophilic environments .
Antibacterial Activity
  • 2-(4-Bromophenyl) Derivatives : MIC values of 64 µg/mL against S. aureus and 128 µg/mL against E. coli .
  • Carboxymethoxy Derivatives : Preliminary data suggest comparable activity to bromophenyl analogues, with improved pharmacokinetics due to solubility .
  • Difluoromethoxy Analogues : Moderate activity (MIC > 128 µg/mL), likely due to reduced polarity .
Anti-Inflammatory Activity
  • Methylsulfonyl Derivatives : Exhibit COX-2 selectivity >100-fold over COX-1, outperforming celecoxib in some cases .

Physicochemical Properties

  • Solubility : Carboxymethoxy derivatives show higher aqueous solubility (logP ~2.5) compared to bromophenyl (logP ~3.8) or difluoromethoxy (logP ~3.2) analogues .
  • Stability : The carboxymethoxy group may confer susceptibility to esterase-mediated hydrolysis, requiring formulation adjustments for oral bioavailability .

Biological Activity

2-[4-(Carboxymethoxy)phenyl]quinoline-4-carboxylic acid is a derivative of quinoline, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with carboxymethoxy and carboxylic acid functional groups. This structure is significant as it influences the compound's interaction with biological targets.

1. Antimicrobial Activity

Quinoline derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that modifications in the quinoline structure can enhance antibacterial activity against various strains.

  • Case Study : A study synthesized several derivatives of quinoline-4-carboxylic acid and evaluated their antibacterial efficacy. Among these, compounds with aryl substitutions demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The best-performing derivative exhibited an IC50 value comparable to standard antibiotics like ampicillin and gentamicin .
CompoundTarget BacteriaIC50 (µg/mL)
5aS. aureus98.2
5bE. coli56.8
ControlAmpicillinSimilar

2. Anticancer Activity

The anticancer potential of quinoline derivatives has also been extensively studied. The compound under review has been evaluated for its ability to inhibit cancer cell proliferation.

  • Research Findings : In vitro studies have shown that derivatives of quinoline-4-carboxylic acid can induce apoptosis in cancer cells. For instance, one derivative (D28) increased the apoptotic rate in K562 leukemia cells significantly compared to the control .
CompoundCancer Cell LineApoptotic Rate (%) at 2 µM
D28K56215.53
ControlSAHA3.36

3. Enzyme Inhibition

Quinoline derivatives are also recognized for their ability to inhibit various enzymes, including histone deacetylases (HDACs), which are crucial in cancer progression.

  • Enzyme Inhibition Study : In a recent study, several quinoline derivatives were synthesized and tested for HDAC inhibition. The results indicated that certain compounds exhibited selective inhibition of HDACs, leading to reduced cell viability in cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activities of quinoline derivatives are closely linked to their structural features. Modifications at specific positions on the quinoline ring can significantly affect their potency and selectivity.

  • Key Observations :
    • Introduction of electron-withdrawing groups enhances antibacterial activity.
    • Compounds with flexible side chains showed improved efficacy against E. coli compared to those with rigid structures .

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